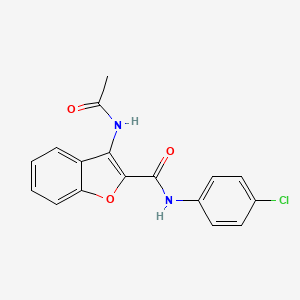
3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H13ClN2O3. It belongs to the class of benzofuran derivatives, which are known for their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide”, is composed of fused benzene and furan rings . This unique structure contributes to the versatile features and multiple physicochemical characteristics of benzofuran derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” are not detailed in the available resources, benzofuran derivatives are known to exhibit various biological and pharmacological activities. These activities can guide medicinal chemists in designing new drugs for various therapies .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuran derivatives, including “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide”, have shown potential anticancer activity . They have emerged as important scaffolds with many biological properties. Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway
A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . This suggests that “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” could potentially be used in similar applications.
Anti-Tumor Activity
Benzofuran compounds have strong biological activities such as anti-tumor . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Antibacterial Activity
Benzofuran derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents are more effective at inhibiting the growth of gram-positive bacteria . This suggests that “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” could potentially be used in antibacterial applications.
Anti-Oxidative Activity
Benzofuran compounds have shown anti-oxidative activities . This suggests that “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” could potentially be used in applications that require anti-oxidative properties.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide” could potentially be used in anti-viral applications.
Direcciones Futuras
Benzofuran derivatives, including “3-acetamido-N-(4-chlorophenyl)benzofuran-2-carboxamide”, hold vital biological activities that can be used to design novel therapies with enhanced efficacy compared to conventional treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for various therapies .
Propiedades
IUPAC Name |
3-acetamido-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)19-15-13-4-2-3-5-14(13)23-16(15)17(22)20-12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMHICLFSDEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2957461.png)
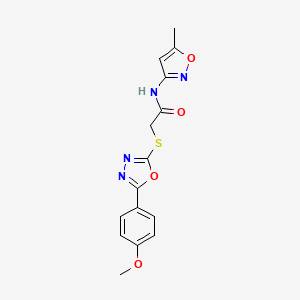


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)
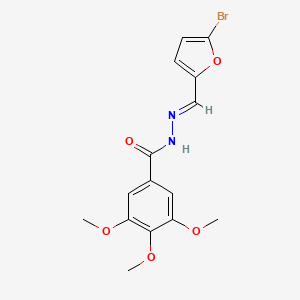
![Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2957475.png)
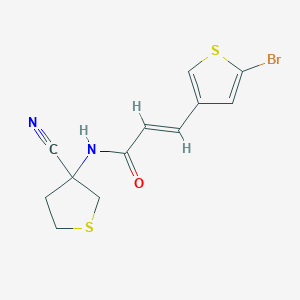
![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)
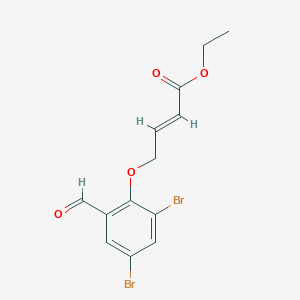
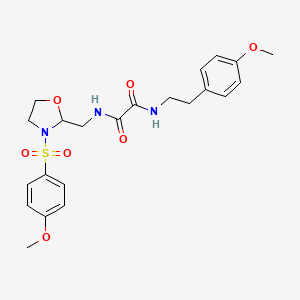

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)
